REACTION_CXSMILES
|
[ClH:1].O1CCOCC1.[CH2:8]([N:15]1[CH2:20][CH2:19][CH2:18][CH:17]([NH:21]C(=O)OC(C)(C)C)[CH2:16]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O1CCCC1>[ClH:1].[ClH:1].[CH2:8]([N:15]1[CH2:20][CH2:19][CH2:18][CH:17]([NH2:21])[CH2:16]1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
0.448 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off under reduced pressure, diethyl ether
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
to precipitate a solid
|
Type
|
CUSTOM
|
Details
|
the supernatant was decanted
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.C(C1=CC=CC=C1)N1CC(CCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.384 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].O1CCOCC1.[CH2:8]([N:15]1[CH2:20][CH2:19][CH2:18][CH:17]([NH:21]C(=O)OC(C)(C)C)[CH2:16]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O1CCCC1>[ClH:1].[ClH:1].[CH2:8]([N:15]1[CH2:20][CH2:19][CH2:18][CH:17]([NH2:21])[CH2:16]1)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
0.448 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off under reduced pressure, diethyl ether
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
to precipitate a solid
|
Type
|
CUSTOM
|
Details
|
the supernatant was decanted
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.C(C1=CC=CC=C1)N1CC(CCC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.384 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |